molecular formula C11H14O3 B1607635 2-[(3-Hydroxyphenyl)methyl]butanoic acid CAS No. 328288-90-0

2-[(3-Hydroxyphenyl)methyl]butanoic acid

Cat. No. B1607635
CAS RN: 328288-90-0
M. Wt: 194.23 g/mol
InChI Key: APDIHWXZDGCAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Hydroxyphenyl)methyl]butanoic acid, also known as HMB, is a naturally occurring substance found in small amounts in some foods, such as grapefruit and alfalfa. HMB has been shown to have potential benefits in the fields of exercise physiology, nutrition, and medicine. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study discusses the synthesis of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties. These compounds, derived from 3-[(2-Hydroxyphenyl)amino]butanoic acids, exhibited good antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida tenuis, indicating their potential in developing new antimicrobial agents (Mickevičienė et al., 2015).

Material Science Applications

Another domain where derivatives of 2-[(3-Hydroxyphenyl)methyl]butanoic acid find application is in material science, particularly in organic solar cells. The structural and optical properties of composite polymer/fullerene films, which are crucial in the efficiency of plastic solar cells, have been studied, providing insights into the relation between the efficiency of solar cells and the crystallinity of specific components in the films (Erb et al., 2005).

Advanced Functional Materials

Further research has demonstrated the potential of modifying certain derivatives to enhance the absorption and improve the electrochemical properties of materials used in solar cells. This modification can lead to more efficient solar cells by increasing the open circuit voltage and power conversion efficiency, showcasing the role of these compounds in the development of renewable energy technologies (Mikroyannidis et al., 2011).

Green Chemistry

The exploration of renewable resources for the development of new materials has also been facilitated by the use of 2-[(3-Hydroxyphenyl)methyl]butanoic acid derivatives. A study on the use of phloretic acid, a naturally occurring phenolic compound, for enhancing the reactivity of molecules towards benzoxazine ring formation highlights the sustainable alternatives to phenol for material science applications, emphasizing the importance of green chemistry (Trejo-Machin et al., 2017).

properties

IUPAC Name

2-[(3-hydroxyphenyl)methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9,12H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDIHWXZDGCAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380749
Record name 2-[(3-hydroxyphenyl)methyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Hydroxyphenyl)methyl]butanoic acid

CAS RN

328288-90-0
Record name 2-[(3-hydroxyphenyl)methyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Hydroxyphenyl)methyl]butanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Hydroxyphenyl)methyl]butanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(3-Hydroxyphenyl)methyl]butanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(3-Hydroxyphenyl)methyl]butanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(3-Hydroxyphenyl)methyl]butanoic acid
Reactant of Route 6
2-[(3-Hydroxyphenyl)methyl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.